molecular formula C₂₅H₂₃N₅O₂S₂ B126714 3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195987-41-8

3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Cat. No. B126714
M. Wt: 489.6 g/mol
InChI Key: OLCWFLWEHWLBTO-HSZRJFAPSA-N
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Description

The compound "3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile" is a complex molecule that appears to be a derivative of 1,4-benzodiazepine, a class of compounds known for their psychoactive properties, including sedative and anxiolytic effects. The structure suggests the presence of an imidazole ring, a thiophene moiety, and a nitrile group, which may contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related 1,4-benzodiazepine derivatives has been reported through various methods. For instance, a four-component condensation reaction has been used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which shares some structural similarities with the compound . Additionally, ring expansion of 2-chloromethylquinazolines with stabilized carbanions has been employed to obtain 1,4-benzodiazepines with a carbon substituent at the 2-position . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepines can be complex, with various substituents influencing their chemical and pharmacological properties. The presence of an imidazole ring in the compound suggests potential for interactions with biological targets, as imidazole rings are found in many biologically active molecules. The thiophene sulfonate moiety could also affect the molecule's electronic properties and its ability to interact with enzymes or receptors .

Chemical Reactions Analysis

1,4-Benzodiazepines can undergo a variety of chemical reactions. For example, the reaction of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile with hydroxylamine has been shown to produce benzimidazolidine and isoxazole derivatives . This indicates that the compound may also be amenable to transformation into different heterocyclic systems, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodiazepines can vary widely depending on their substitution patterns. The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups. For example, the introduction of a sulfonyl group, as seen in the compound of interest, could increase the compound's acidity and potentially its solubility in water . The nitrile group could also contribute to the molecule's dipole moment and reactivity in nucleophilic addition reactions .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds like 3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile have significant antitumor activity. One such compound, BMS-214662, demonstrated potent preclinical antitumor effects, particularly in models with mutated K-Ras bearing HCT-116 human colon tumors. It achieved curative efficacy when administered orally in this model and has been advanced into human clinical trials (Hunt et al., 2000).

Farnesyltransferase Inhibition

These compounds are potent inhibitors of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins, including the Ras family of proteins. The structure-activity relationships indicate that hydrophobic substituents at specific positions enhance enzyme inhibitory activity. Certain analogues have demonstrated significant antitumor activity in preclinical models, highlighting their potential in cancer therapy (Ding et al., 1999).

Synthesis and Chemical Properties

The chemistry of these compounds involves several synthesis pathways, each providing different derivatives with potential medicinal applications. For instance, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with Tosylmethyl Isocyanide leads to compounds that have not been previously described and may be valuable in medicinal chemistry (Pozo et al., 2004). Another study discusses the oxalylation of O-Alkyl (N-phenylanthranilo)hydroxamic acids, leading to novel 1,4-benzodiazepines (Geffken & Köllner, 2005).

Fluorometric Applications

One derivative, 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride, has been used in the fluorometric determination of hydrogen peroxide. This application takes advantage of its transformation into a fluorescent benzimidazole, highlighting its potential in analytical chemistry (Okamoto et al., 1980).

properties

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWFLWEHWLBTO-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173260
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine

CAS RN

195987-41-8
Record name BMS 214662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-214662
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS 214662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-214662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 3
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 4
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 5
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Reactant of Route 6
3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

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